4-(3-Methoxypiperidin-1-yl)quinoline

Catalog No.
S7461241
CAS No.
M.F
C15H18N2O
M. Wt
242.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Methoxypiperidin-1-yl)quinoline

Product Name

4-(3-Methoxypiperidin-1-yl)quinoline

IUPAC Name

4-(3-methoxypiperidin-1-yl)quinoline

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c1-18-12-5-4-10-17(11-12)15-8-9-16-14-7-3-2-6-13(14)15/h2-3,6-9,12H,4-5,10-11H2,1H3

InChI Key

IDLMMHLLKJZTRG-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)C2=CC=NC3=CC=CC=C32

4-(3-Methoxypiperidin-1-yl)quinoline is a chemical compound characterized by a quinoline core substituted with a methoxypiperidine group. The structure features a quinoline ring, which is a bicyclic aromatic compound known for its pharmacological properties, and a piperidine moiety that contributes to its biological activity. The methoxy group enhances the lipophilicity and solubility of the compound, potentially influencing its interaction with biological targets.

The reactivity of 4-(3-Methoxypiperidin-1-yl)quinoline can be explored through various chemical transformations typical of quinoline derivatives. These include:

  • Nucleophilic Substitution: The nitrogen in the piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: Quinoline derivatives can be oxidized to yield corresponding N-oxides, which may exhibit different biological activities.
  • Reduction: The compound can also be reduced to form different derivatives, altering its pharmacological profile.

These reactions are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications.

4-(3-Methoxypiperidin-1-yl)quinoline has been studied for its potential biological activities, particularly in the context of:

  • Antimicrobial Activity: Compounds with similar structures have shown promising results against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Research indicates that quinoline derivatives can inhibit pathways related to inflammation, making them candidates for anti-inflammatory drugs.
  • Anticancer Properties: Some studies suggest that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms.

These biological activities highlight the potential therapeutic applications of 4-(3-Methoxypiperidin-1-yl)quinoline.

The synthesis of 4-(3-Methoxypiperidin-1-yl)quinoline can be achieved through several methods, including:

  • Condensation Reactions: One common method involves the condensation of 3-methoxypiperidine with an appropriate quinoline derivative under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields by using microwave radiation to promote the reaction between piperidine and quinoline precursors.
  • Multi-component Reactions: Utilizing one-pot reactions that combine multiple reactants can streamline the synthesis process while improving efficiency.

These methods are critical for producing the compound in sufficient quantities for further study.

4-(3-Methoxypiperidin-1-yl)quinoline has several potential applications, including:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting infections or inflammatory diseases.
  • Research Tool: The compound can serve as a molecular probe in biological studies to elucidate mechanisms of action in cellular pathways.
  • Chemical Biology: It may be utilized in the synthesis of more complex molecules or as a building block for drug discovery.

Studies on the interactions of 4-(3-Methoxypiperidin-1-yl)quinoline with biological macromolecules are essential for understanding its mechanism of action. These studies may involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific receptors or enzymes.
  • In vitro Assays: Testing its effects on cell lines to determine cytotoxicity and efficacy.
  • Molecular Docking Studies: Computational models can predict how the compound interacts at the molecular level with target proteins.

Such interaction studies provide insights into optimizing the compound's design for improved therapeutic effects.

Several compounds share structural similarities with 4-(3-Methoxypiperidin-1-yl)quinoline, each exhibiting unique properties. Notable examples include:

Compound NameStructural FeaturesUnique Properties
4-(1-Piperidinyl)quinolinePiperidine at position 4Exhibits strong antimalarial activity .
6-(3-Methoxyphenyl)quinolineMethoxy group on phenyl ringKnown for selective inhibition of certain kinases .
2-(Piperidin-1-yl)-6-methylquinolineMethyl substitution on quinolineDisplays enhanced potency against specific cancer cells .

These comparisons highlight how variations in substitution patterns influence biological activity and therapeutic potential.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

242.141913202 g/mol

Monoisotopic Mass

242.141913202 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-27-2023

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